molecular formula C15H11NO3 B11806480 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde

Cat. No.: B11806480
M. Wt: 253.25 g/mol
InChI Key: SXCGOEGJWGTMNV-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is an organic compound with the molecular formula C15H11NO3. It belongs to the class of benzoxazole derivatives, which are known for their diverse biological activities and applications in various fields of science and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde typically involves the condensation of 4-methoxybenzaldehyde with 2-aminophenol under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which undergoes cyclization to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to inhibit the growth of bacteria by interfering with their cell wall synthesis. Its anticancer activity may be related to its ability to induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Methoxyphenyl)benzo[d]oxazole-5-carbaldehyde is unique due to its specific structural features, such as the presence of both an aldehyde group and a methoxy group on the benzoxazole ring. These features contribute to its distinct chemical reactivity and biological activity compared to other similar compounds .

Properties

Molecular Formula

C15H11NO3

Molecular Weight

253.25 g/mol

IUPAC Name

2-(4-methoxyphenyl)-1,3-benzoxazole-5-carbaldehyde

InChI

InChI=1S/C15H11NO3/c1-18-12-5-3-11(4-6-12)15-16-13-8-10(9-17)2-7-14(13)19-15/h2-9H,1H3

InChI Key

SXCGOEGJWGTMNV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)C=O

Origin of Product

United States

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